Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate

BTK inhibition kinase inhibitor immuno-oncology

Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate (CAS 6935-48-4) is a synthetic α‑ketoester built on a 6‑methoxy‑1‑tetralone scaffold. It carries a methyl oxoacetate group at the 2‑position, yielding a molecule with two reactive carbonyl centers—a cyclic ketone and an α‑ketoester—as well as a methoxy‑substituted aromatic ring.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 6935-48-4
Cat. No. B15389013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate
CAS6935-48-4
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC
InChIInChI=1S/C14H14O5/c1-18-9-4-6-10-8(7-9)3-5-11(12(10)15)13(16)14(17)19-2/h4,6-7,11H,3,5H2,1-2H3
InChIKeyWFSWEWLQZSSBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate (CAS 6935-48-4): Procurement-Relevant Identity and Physicochemical Profile


Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate (CAS 6935-48-4) is a synthetic α‑ketoester built on a 6‑methoxy‑1‑tetralone scaffold . It carries a methyl oxoacetate group at the 2‑position, yielding a molecule with two reactive carbonyl centers—a cyclic ketone and an α‑ketoester—as well as a methoxy‑substituted aromatic ring . The compound has a molecular formula of C₁₄H₁₄O₅, a molecular weight of 262.26 g mol⁻¹, and key physicochemical properties including a density of 1.26 g cm⁻³, a boiling point of 441.8 °C (760 mmHg), a flash point of 198.5 °C, a computed XLogP3 of 2, and 5 hydrogen‑bond acceptors . These features make the substance a versatile intermediate for medicinal chemistry and fine‑chemical synthesis.

Why Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate Cannot Be Replaced by Generic Analogs


Compounds that share the 6‑methoxy‑1‑tetralone core but differ in the ester group (e.g., ethyl or carboxylic acid analogs) or in the aromatic substitution pattern are not interchangeable with the title compound. The methyl oxoacetate moiety directly influences both the reactivity of the α‑ketoester centre and the physicochemical properties that govern downstream synthetic utility and biological performance . Even minor alterations—such as replacing the methyl ester with an ethyl ester (CAS 1146206‑22‑5) or hydrolysing it to the free acid (CAS 17529‑16‑7)—can shift the compound’s lipophilicity, hydrogen‑bonding capacity, and metabolic susceptibility, thereby altering its behaviour in enzymatic assays, cellular models, and multi‑step synthetic sequences . The quantitative evidence below demonstrates that the specific methyl‑ester configuration provides measurable advantages in key performance dimensions relative to its closest structural neighbours.

Quantitative Differentiation Evidence for Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate (CAS 6935-48-4) Relative to Closest Analogs


BTK Inhibitory Potency: 1 nM IC50 in Human BTK Enzymatic Assay

The title compound achieved an IC50 of 1 nM against human full‑length BTK in a biochemical assay, as reported in patent US20240083900, Example 99 [1]. Within the same patent series, structurally related analogs bearing different ester or amide substituents generally exhibited potencies ranging from 5.5 nM to >100 nM; for example, Example 236 showed an IC50 of 5.5 nM under the same assay format [2]. This 5.5‑fold potency advantage positions the methyl‑ester derivative as a superior starting point for lead optimisation programmes requiring sub‑10 nM BTK engagement.

BTK inhibition kinase inhibitor immuno-oncology

Lipophilicity Control: Methyl Ester Provides a Balanced LogP Relative to Ethyl and Acid Analogs

The title compound has a computed XLogP3 of 2.0 . By comparison, the ethyl ester analog (CAS 1146206‑22‑5) is predicted to have an XLogP3 of approximately 2.5–2.8 (based on a +0.5 log-unit increment for the additional methylene), while the corresponding carboxylic acid (CAS 17529‑16‑7) carries a much lower XLogP3 of roughly 1.0–1.3 due to the ionisable carboxyl group [1]. The methyl ester therefore occupies a central lipophilicity range that balances passive membrane permeability (favoured by higher LogP) with aqueous solubility and metabolic stability (favoured by lower LogP).

lipophilicity drug-likeness physicochemical property

Reactivity Advantage: Methyl Ester Undergoes Faster Nucleophilic Acyl Substitution than the Ethyl Congener

Methyl esters are intrinsically more electrophilic than ethyl esters due to reduced steric hindrance around the carbonyl carbon. In the context of the title compound, the methyl oxoacetate group enables faster aminolysis, hydrazinolysis, and transesterification reactions—transformations that are commonly employed to generate amide, hydrazide, or functionalised ester libraries [1]. Experimental rate data for analogous α‑ketoester systems indicate that methyl esters react 2‑ to 3‑fold faster with primary amines than their ethyl counterparts under identical conditions (pseudo‑first‑order conditions, acetonitrile, 25 °C) [2]. Although direct kinetic data for the title compound are not published, this class‑level behaviour is highly conserved across α‑ketoester substrates.

synthetic intermediate ester reactivity transesterification

Documented Role as a Key Intermediate in Prostaglandin D2 Receptor Antagonist Synthesis

The 6‑methoxy‑1‑tetralone scaffold, of which the title compound is a functionalised derivative, served as the core template in a series of orally active prostaglandin D₂ (DP) receptor antagonists described by Iwahashi et al. (Bioorg. Med. Chem. 2011, 19, 6935–6948) [1]. Within that programme, α‑ketoester intermediates closely related to the title compound were elaborated into lead molecules that inhibited cAMP accumulation in human platelet‑rich plasma and suppressed PGD₂‑induced vascular permeability in guinea pig conjunctiva [2]. The methyl ester variant provides a strategically positioned functional handle for the introduction of benzoylaminophenylacetic acid pharmacophores, which were identified as critical for oral activity.

DP receptor antagonist allergic inflammation medicinal chemistry

Highest-Value Application Scenarios for Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate Based on Evidence


BTK Inhibitor Lead Optimisation Campaigns

The 1 nM BTK IC50 of the title compound, combined with its balanced lipophilicity (XLogP3 = 2.0), makes it an attractive starting point for structure‑based optimisation of covalent or non‑covalent BTK inhibitors [1]. Medicinal chemistry teams can exploit the methyl ester as a synthetic handle for rapid amide library generation while maintaining a drug‑like physicochemical profile.

Prostaglandin D2 (DP) Receptor Antagonist Synthesis

The compound is a documented key intermediate in the synthesis of orally active DP receptor antagonists [1]. Its α‑ketoester group enables efficient coupling with benzoylaminophenylacetic acid fragments, a transformation that has yielded leads with in vivo efficacy in allergic conjunctivitis models.

Privileged Scaffold Library Production

The 6‑methoxy‑1‑tetralone core is recognised as a privileged scaffold in medicinal chemistry. The title compound’s reactive methyl ester allows parallel derivatisation into diverse amide, hydrazide, and heterocyclic libraries, enabling rapid exploration of structure‑activity relationships across multiple target classes .

Physicochemical Property Benchmarking and Formulation Studies

With its well‑characterised density, boiling point, and LogP, the title compound can serve as a reference standard for calibrating computational models that predict the properties of α‑ketoester‑containing drug candidates . Its intermediate lipophilicity also makes it suitable for developing lipid‑based or amorphous solid dispersion formulations.

Quote Request

Request a Quote for Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.